molecular formula C10H10F3NO3 B1359428 N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide CAS No. 897656-36-9

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Cat. No.: B1359428
CAS No.: 897656-36-9
M. Wt: 249.19 g/mol
InChI Key: VFYQAVXEGGXXQE-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C10H10F3NO3 It is characterized by the presence of a trifluoromethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
  • 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline

Uniqueness

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYQAVXEGGXXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648793
Record name N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897656-36-9
Record name N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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